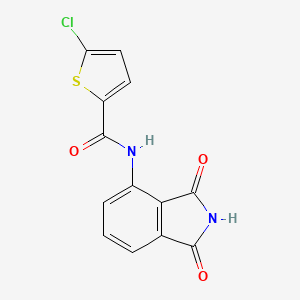

5-氯-N-(1,3-二氧代异吲哚-4-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a new class of antithrombotic agent that has been identified as a promising candidate for the development of safe and orally available anticoagulants . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . This combination resulted in subnanomolar in vitro potency .Molecular Structure Analysis

The X-ray crystal structure of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide have been optimized to achieve high potency and selectivity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide contribute to its high potency and good oral bioavailability . The compound’s structure allows it to bind effectively to the S1 subsite of FXa .科学研究应用

合成和抗氧化活性

5-氯-N-(1,3-二氧代异吲哚-4-基)噻吩-2-甲酰胺已被用于合成具有显着抗氧化活性的新型化合物。例如,Tumosienė 等人 (2019 年) 进行的一项研究涉及合成 1-(5-氯-2-羟基苯基)-5-氧代吡咯烷-3-羧酸衍生物,包括 5-氯-N-(1,3-二氧代异吲哚-4-基)噻吩-2-甲酰胺。这些化合物经过测试,具有抗氧化特性,其中一些显示出有效的抗氧化活性,与抗坏血酸等众所周知的抗氧化剂相当。抗氧化功效是通过 DPPH 自由基清除和还原能力测定等方法确定的,突出了这些化合物在对抗氧化应激相关疾病中的潜在治疗应用 (Tumosienė 等人,2019 年)。

抗结核活性

另一个研究方向涉及合成和评估抗结核活性的衍生物。Marvadi 等人 (2020 年) 设计并合成了一系列新型化合物,包括 5-氯-N-(1,3-二氧代异吲哚-4-基)噻吩-2-甲酰胺,针对结核分枝杆菌。对这些化合物评估了其抑制结核病菌生长的潜力。该研究确定了几种具有有希望的抗结核特性的类似物,为开发具有较低细胞毒性特征的抗结核剂提供了一条新途径,这对于减少治疗副作用和改善患者预后至关重要 (Marvadi 等人,2020 年)。

抗癌活性

5-氯-N-(1,3-二氧代异吲哚-4-基)噻吩-2-甲酰胺衍生物的探索也延伸到了抗癌研究。Atta 和 Abdel‐Latif (2021 年) 合成了新的噻吩、噻唑基-噻吩和噻吩并吡啶衍生物,展示了对各种癌细胞系的显着抑制活性。他们的研究强调了这些化合物在促进开发针对癌症的新治疗剂方面的潜力。这些衍生物(特别是那些含有噻唑烷酮环或硫代氨基脲部分的衍生物)在抑制癌细胞生长方面的有效性进一步强调了 5-氯-N-(1,3-二氧代异吲哚-4-基)噻吩-2-甲酰胺在药物化学应用中的多功能性 (Atta 和 Abdel‐Latif,2021 年)。

作用机制

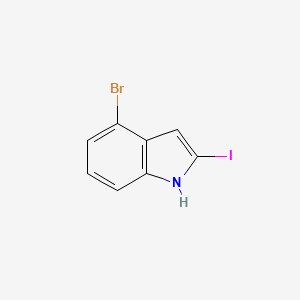

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .

未来方向

属性

IUPAC Name |

5-chloro-N-(1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3S/c14-9-5-4-8(20-9)12(18)15-7-3-1-2-6-10(7)13(19)16-11(6)17/h1-5H,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLMNATBNLYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(S3)Cl)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2963812.png)

![2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2963814.png)

![2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)

![1-(4-chloro-2-fluorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2963823.png)

![(2-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2963824.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)

![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)